molecular formula C10H8O3 B14327068 3-Phenyloxolane-2,4-dione CAS No. 110680-30-3

3-Phenyloxolane-2,4-dione

Cat. No.: B14327068
CAS No.: 110680-30-3
M. Wt: 176.17 g/mol
InChI Key: JETFVQZDWFGIFE-UHFFFAOYSA-N
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Description

3-Phenyloxolane-2,4-dione is an organic compound characterized by a five-membered ring structure containing both oxygen and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyloxolane-2,4-dione typically involves the cyclization of 1,4-dicarbonyl compounds. One common method is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-diketones . This reaction is often carried out under acidic conditions, using catalysts such as trifluoroacetic acid or sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyloxolane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the ring structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-Phenyloxolane-2,4-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is utilized in the synthesis of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Phenyloxolane-2,4-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry .

Comparison with Similar Compounds

  • 3-Phenyloxolane-2,5-dione
  • 3-Methyl-3-phenyloxolane-2,5-dione
  • 1,3-Dioxolane, 2-phenyl-

Comparison: 3-Phenyloxolane-2,4-dione is unique due to its specific ring structure and the position of the carbonyl groups. Compared to 3-Phenyloxolane-2,5-dione, it has different reactivity and stability profiles.

Properties

CAS No.

110680-30-3

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

3-phenyloxolane-2,4-dione

InChI

InChI=1S/C10H8O3/c11-8-6-13-10(12)9(8)7-4-2-1-3-5-7/h1-5,9H,6H2

InChI Key

JETFVQZDWFGIFE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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